molecular formula C11H19F3N2O2 B14923474 Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate

Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate

Cat. No.: B14923474
M. Wt: 268.28 g/mol
InChI Key: BEOFURLNJTXMKE-UHFFFAOYSA-N
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Description

Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate is a chemical compound with the molecular formula C11H19F3N2O2 and a molecular weight of 268.28 g/mol. It is also known by its IUPAC name, ethyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate. This compound is characterized by the presence of a piperazine ring substituted with a trifluoropropyl group and an ethyl acetate moiety.

Preparation Methods

The synthesis of Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate typically involves the reaction of 1-piperazineacetic acid with 3,3,3-trifluoropropyl bromide in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace the trifluoropropyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The trifluoropropyl group may enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. These interactions can lead to various physiological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate can be compared with other similar compounds, such as:

    1-Piperazineacetic acid derivatives: These compounds share the piperazine ring and acetic acid moiety but differ in their substituents, leading to variations in their chemical and biological properties.

    Trifluoropropyl-substituted compounds: These compounds contain the trifluoropropyl group but may have different core structures, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

ethyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate

InChI

InChI=1S/C11H19F3N2O2/c1-2-18-10(17)9-16-7-5-15(6-8-16)4-3-11(12,13)14/h2-9H2,1H3

InChI Key

BEOFURLNJTXMKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCN(CC1)CCC(F)(F)F

Origin of Product

United States

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